
(1-Isothiocyanatoethyl)benzene
Overview
Description
1-Phenylethyl isothiocyanate is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. It is known for its potential chemopreventive properties, particularly in relation to cancer . The compound is derived from gluconasturtiin through the action of the enzyme myrosinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl isothiocyanate can be synthesized through various methods. One common method involves the reaction of phenyl isothiocyanate with amines under mild conditions and in the presence of dimethylbenzene as a solvent . Another method involves the use of primary amines and carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with propane phosphonic acid anhydride (T3P) as a desulfurating agent .
Industrial Production Methods: Industrial production of 1-Phenylethyl isothiocyanate typically involves the use of phenyl chlorothionoformate with primary amines . This method is preferred due to its efficiency and high yield, although the cost of phenyl chlorothionoformate can be a limiting factor .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl isothiocyanate undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as amines, to form thioureas.
Addition Reactions: It can participate in addition reactions with enolates to form thiazolidines.
Common Reagents and Conditions:
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions with 1-Phenylethyl isothiocyanate.
Solvents: Dimethylbenzene is often used as a solvent in these reactions.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiazolidines: Formed from the reaction with enolates.
Scientific Research Applications
Biological Activities
(1-Isothiocyanatoethyl)benzene exhibits notable biological properties, particularly its antimicrobial and anticancer activities:
- Antimicrobial Properties : Research indicates that this compound demonstrates antibacterial activity against pathogens such as Escherichia coli, Salmonella enterica, and Staphylococcus aureus. The proposed mechanism involves disrupting microbial cell membranes and inhibiting protein synthesis.
- Anticancer Effects : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including pancreatic and gastric cancers. The compound increases intracellular reactive oxygen species (ROS) levels while depleting glutathione (GSH), leading to oxidative stress that can kill cancer cells .
Anticancer Research
This compound has been investigated for its potential in cancer therapy. It has been used in trials for leukemia, lung cancer, and lymphoproliferative disorders. The compound's ability to induce apoptosis makes it a candidate for further development as an antineoplastic agent .
Food Safety
Due to its antimicrobial properties, this compound is also explored as a natural preservative in food products. Its effectiveness against foodborne pathogens positions it as a valuable additive for enhancing food safety.
Agricultural Applications
The compound's biological activity suggests potential use in agriculture as a natural pesticide or fungicide, targeting harmful microorganisms while being less toxic to beneficial species.
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on pancreatic cancer cell lines, showing significant induction of apoptosis compared to untreated controls. This study emphasized the compound's potential as a therapeutic agent against aggressive cancers .
- Food Safety Assessment : Another case study assessed the effectiveness of this compound as a natural antimicrobial agent in food preservation. Results indicated a reduction in pathogen load when applied to contaminated food samples, supporting its application in food safety practices.
Mechanism of Action
1-Phenylethyl isothiocyanate exerts its effects through several mechanisms:
Chemopreventive Action: It inhibits cancer cell growth by arresting the cell cycle and inducing apoptosis in various human cancer cell models.
Molecular Targets: It targets multiple proteins, including actin, ATP synthase subunits, and heat shock proteins.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and apoptosis.
Comparison with Similar Compounds
Allyl Isothiocyanate: Found in mustard oil, it has similar chemopreventive properties but differs in its chemical structure and reactivity.
Benzyl Isothiocyanate: Found in cruciferous vegetables, it has stronger antimicrobial potential compared to 1-Phenylethyl isothiocyanate.
Sulforaphane: Another isothiocyanate with potent anticancer properties, it is derived from glucoraphanin.
Uniqueness: 1-Phenylethyl isothiocyanate is unique due to its specific molecular targets and pathways, as well as its presence in watercress, which makes it a valuable compound for dietary chemoprevention .
Biological Activity
(1-Isothiocyanatoethyl)benzene, a member of the isothiocyanate family, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to elucidate the compound's biological effects, mechanisms of action, and therapeutic potential.
This compound is characterized by the molecular formula C₉H₉NS. It is synthesized through various methods, including the reaction of phenethylamine derivatives with isothiocyanate precursors. The synthesis typically yields high purity, often exceeding 98% as determined by HPLC analysis .
Research indicates that this compound exhibits significant anticancer properties. Its mechanism primarily involves the induction of oxidative stress within cancer cells. This compound has been shown to increase intracellular levels of reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines, including pancreatic and breast cancers .
Table 1: Summary of Anticancer Effects
Case Studies
In a study focusing on pancreatic cancer cells, this compound was found to significantly inhibit cell proliferation at concentrations as low as 1 µM. The compound's ability to deplete glutathione (GSH), a critical antioxidant in cells, further enhances its anticancer efficacy by disrupting cellular redox balance .
Another investigation highlighted its effects on breast cancer cell lines, where it induced apoptosis through ROS-mediated pathways. The results indicated that treatment with this compound led to increased caspase activation, underscoring its potential as a therapeutic agent against resistant cancer types .
Other Biological Activities
Beyond its anticancer effects, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest that isothiocyanates can possess antimicrobial properties, potentially useful against various pathogens.
- Anti-inflammatory Effects : Some research indicates that isothiocyanates may modulate inflammatory pathways, contributing to their therapeutic potential in chronic inflammatory diseases.
Safety and Toxicity
The safety profile of this compound is an essential consideration for its therapeutic application. Studies have indicated that while the compound exhibits cytotoxicity towards cancer cells, it shows significantly lower toxicity towards non-cancerous cells. This selective cytotoxicity is crucial for minimizing side effects during treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-Isothiocyanatoethyl)benzene, and what reagents are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiocyanate substitution. For example, (R)-(–)-(1-Isothiocyanatoethyl)benzene is synthesized using chiral intermediates, with ¹³C NMR (δ = 170.0, 157.1) confirming stereochemistry . Key reagents include thiocyanate salts (e.g., KSCN) and halogenated precursors like (1-Bromoethyl)benzene (CAS 585-71-7, d = 1.34) . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid byproducts like isocyanates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹³C NMR (CDCl₃) resolves stereochemistry and confirms the isothiocyanate group (δ = 170.0) .
- UV-Vis : λmax = 210.9 nm (MeOH) indicates conjugation effects .
- Chromatography : GC-MS (>95.0% purity) identifies impurities from incomplete substitution .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized for chiral drug synthesis?
- Methodological Answer : Use deuterated or halogenated chiral precursors (e.g., (1-Bromoethyl-2,2,2-d₃)benzene, 98 atom% D) to enhance stereochemical control . Asymmetric catalysis (e.g., chiral palladium complexes) can reduce racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conflicting data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or substituent effects. To address this:
- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify therapeutic windows .
- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 4-fluoro derivatives) to isolate functional group contributions .
- Longitudinal Analysis : Use multi-wave panels to assess time-dependent effects, as done in studies on ethylbenzene analogs .
Q. How can physiologically-based pharmacokinetic (PBPK) models be adapted for this compound?
- Methodological Answer : Leverage ethylbenzene PBPK templates :
Parameter Substitution : Replace ethylbenzene’s partition coefficients with experimental LogP (3.35) and polar surface area (12.36 Ų) data .
Toxicokinetic Validation : Compare model predictions to in vivo metabolite profiles (e.g., thiourea derivatives).
Cross-Species Scaling : Adjust enzymatic clearance rates using cytochrome P450 isoform specificity data.
Q. What experimental designs mitigate instability issues of this compound in aqueous media?
- Methodological Answer : The compound hydrolyzes in water to form thioureas. Mitigation strategies include:
- Protective Groups : Use tert-butyloxycarbonyl (Boc) to stabilize the isothiocyanate during synthesis .
- Lyophilization : Store in anhydrous solvents (e.g., DMF) at –20°C to prevent degradation .
- Real-Time Monitoring : Track hydrolysis via FTIR (N=C=S stretch at 2050–2150 cm⁻¹) .
Q. Data Contradiction Analysis
Q. How should researchers interpret discrepancies in the biological activity of this compound across studies?
- Methodological Answer : Apply contradiction analysis frameworks :
Properties
IUPAC Name |
1-isothiocyanatoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947112 | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: SCNY1&R | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1-isothiocyanatoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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